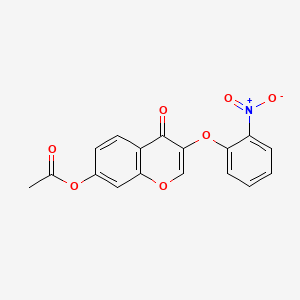

3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate

Description

Historical Context and Evolution of Chromone (B188151) Chemistry in Medicinal and Chemical Biology Research

The history of chromone chemistry is deeply rooted in the study of natural products. One of the earliest and most notable examples is Khellin, a chromone extracted from the plant Ammi visnaga. ijrpc.comresearchgate.net For centuries, this plant was used in traditional medicine in the Mediterranean region as a diuretic and muscle relaxant. ijrpc.comresearchgate.net In the mid-20th century, isolated Khellin was identified as an effective treatment for angina pectoris and asthma, which catalyzed the development of synthetic chromone analogues. ijmrset.comresearchgate.net

This initial discovery paved the way for the synthesis of clinically significant drugs like Disodium cromoglycate (Cromolyn) and Nedocromil, both developed as mast cell stabilizers for the treatment of asthma and allergic rhinitis. wikipedia.orgnih.govtaylorandfrancis.com The journey from a natural folk medicine to targeted synthetic drugs illustrates the evolution of chromone chemistry. researchgate.net Research has since expanded dramatically, with scientists exploring the chromone scaffold for applications in a multitude of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and various microbial infections. acs.orgtaylorandfrancis.comnih.gov The enduring interest in this scaffold highlights its importance and adaptability in the field of drug discovery. acs.org

Structural Classification and Nomenclature of Key Chromone Derivatives Relevant to Biological Activity

Chromone, systematically named 4H-1-benzopyran-4-one, is an isomer of coumarin (B35378) and forms the basis for a large class of derivatives. wikipedia.orgcore.ac.uk The classification of these derivatives is primarily based on the nature and position of substituents on the benzopyran ring. researchgate.net

Key classes of chromone derivatives include:

Flavonoids: This is the most extensive group, characterized by a 2-phenyl-4H-chromen-4-one backbone. researchgate.net Flavonoids are further subdivided into flavones, flavonols, and isoflavones, depending on the substitution pattern on the pyran ring. They are widely recognized for their antioxidant properties. researchgate.net

3-Substituted Chromones: Modifications at the C-3 position of the chromone ring have led to compounds with significant biological activities. For example, 3-hydroxyflavones are known for their fluorescent properties and are used as molecular probes. ijrpc.com

2-Substituted Chromones: The nature of the group at the C-2 position can significantly influence activity. For instance, chromone-2-carboxylic acids have been used as building blocks for potential HIV-1 protease inhibitors. core.ac.uk

The substituents—such as hydroxyl, methoxy (B1213986), and halogen groups—on the benzene (B151609) portion of the scaffold also play a critical role in determining the molecule's biological function and physical properties. researchgate.net

Interactive Table: Classification of Key Chromone Derivatives

| Class | Core Structure | Key Features & Examples | Common Biological Activities |

| Flavones | 2-phenyl-4H-chromen-4-one | Phenyl group at C-2. Example: Luteolin. | Antioxidant, Anti-inflammatory researchgate.net |

| Isoflavones | 3-phenyl-4H-chromen-4-one | Phenyl group at C-3. Example: Genistein. | Phytoestrogenic, Anticancer ijrpc.com |

| 3-Hydroxychromones | Hydroxyl group at C-3 | Example: Fisetin (a flavonol). | Fluorescent Probes, Antioxidant ijrpc.com |

| Chromone Alkaloids | Nitrogen-containing substituents | Example: Rohitukine. | Antimalarial, Anticancer taylorandfrancis.com |

Positioning of 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297) within the Broader Chromone Research Landscape

The compound 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate is a synthetic derivative belonging to the 3-phenoxychromone (B1252776) subclass. researchgate.net This specific substitution pattern is relatively rare in nature. researchgate.net The structure incorporates several key functional groups that suggest potential areas of research interest:

3-Phenoxy Group: The presence of a phenoxy moiety at the C-3 position is a distinguishing feature. Research on 3-phenoxychromones, while less common than flavonoids, has identified compounds with potential insecticidal and other pharmacological properties. researchgate.net

2-Nitrophenyl Moiety: The nitro group (-NO2) is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule. In medicinal chemistry, nitroaromatic compounds are often investigated for antimicrobial and anticancer activities.

7-yl Acetate Group: The acetate group at the C-7 position is an ester. Such groups can influence the molecule's solubility and ability to cross cell membranes. In drug design, esters are often used as prodrugs, which are metabolized in the body to release the active compound. The presence of a substituent at C-7 is known to be important for activities like monoamine oxidase (MAO) inhibition. taylorandfrancis.com

Given these structural features, this compound fits within the ongoing exploration of synthetic chromone derivatives designed to modulate specific biological targets. Its structure is a hybrid of known pharmacophores, positioning it as a candidate for screening in anticancer, antimicrobial, or neuroprotective assays.

Overview of Research Paradigms and Methodological Approaches in Chromone Investigations

The investigation of chromone derivatives follows a well-established paradigm in modern drug discovery, integrating synthesis, biological evaluation, and computational analysis.

Synthesis: The synthesis of chromone derivatives is a mature field with numerous established methods. A common and classical approach involves the Baker-Venkataraman rearrangement or Claisen condensation to form the core scaffold, often starting from o-hydroxyacetophenones. ijrpc.com Modern synthetic strategies frequently employ transition-metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions to improve efficiency and generate diverse libraries of compounds for screening. innovareacademics.inresearchgate.net

Biological Evaluation:

In Vitro Assays: Newly synthesized chromone derivatives are typically subjected to a battery of in vitro tests. These include enzyme inhibition assays (e.g., for kinases, cholinesterases, or MAO), cytotoxicity assays against various cancer cell lines, and antimicrobial assays to determine activity against bacteria and fungi. nih.govnih.gov

In Vivo Studies: Promising candidates from in vitro screening may advance to in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles.

Computational Approaches:

Molecular Docking: This technique is widely used to predict how a chromone derivative might bind to a specific biological target, such as an enzyme's active site. nih.gov It helps in understanding structure-activity relationships (SAR) and in optimizing lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of the chromone derivatives with their biological activity, helping to predict the potency of new analogues.

DFT Studies: Density Functional Theory (DFT) is used to investigate the electronic properties, molecular geometry, and reactivity of chromone molecules, providing insights that can guide the design of more potent compounds. d-nb.info

This multi-pronged approach allows researchers to systematically design, synthesize, and evaluate novel chromone derivatives for a wide range of therapeutic applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-nitrophenoxy)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO7/c1-10(19)24-11-6-7-12-15(8-11)23-9-16(17(12)20)25-14-5-3-2-4-13(14)18(21)22/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALBTYUFRQPFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160445 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-20-6 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4h Chromen 4 One Systems

Retrosynthetic Analysis of 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297)

A retrosynthetic approach to 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate involves dissecting the molecule into simpler, more readily available precursors. The key disconnections are the ester bond at the C-7 position, the ether linkage at the C-3 position, and the formation of the chromone (B188151) core itself. This analysis suggests a convergent synthesis where the chromone core is first constructed, followed by sequential functionalization at the C-7 and C-3 positions.

The 4H-chromen-4-one scaffold is a foundational element of numerous natural products and synthetic molecules. tandfonline.com Its construction can be achieved through several established and modern synthetic methodologies, starting from precursors like o-hydroxyacetophenones.

One of the most classical and reliable methods is the Baker-Venkataraman rearrangement . This process involves the conversion of an o-hydroxyacetophenone to a 1-(2-hydroxyphenyl)-3-arylpropane-1,3-dione, which then undergoes acid-catalyzed cyclization to yield the chromone ring. gu.se For the target molecule, a 1-(2,4-dihydroxyphenyl)ethanone would be a suitable starting material to introduce the required oxygen functionality at what will become the C-7 position.

Another prominent method involves the reaction of o-hydroxyacetophenones with a source of the remaining two carbons of the pyranone ring. For instance, reaction with dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone intermediate, which can be cyclized to the 4H-chromen-4-one core. organic-chemistry.org

More recent advancements include palladium-catalyzed methodologies. For example, a palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has been developed for the efficient synthesis of 4H-chromen-4-ones. nih.gov Another innovative approach is the intramolecular Wittig reaction of acylphosphoranes derived from silyl esters of O-acylsalicylic acids, which provides the chromone core in good to excellent yields. organic-chemistry.org

| Method | Starting Materials | Key Features |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aroyl chloride | Forms a 1,3-dione intermediate; reliable and widely used. gu.se |

| Enaminone Cyclization | o-Hydroxyacetophenone, DMF-DMA | Proceeds via a stable enaminone; often high-yielding. organic-chemistry.org |

| Intramolecular Wittig Reaction | O-Acylsalicylic acid derivative, Phosphorus ylide | One-pot cyclization; offers good yields (55-80%). organic-chemistry.org |

| Palladium-Catalyzed Acylation | Alkenyl bromide, Aldehyde | Modern, efficient method for diversely functionalized chromones. nih.gov |

The introduction of the 2-nitrophenoxy group at the C-3 position is a crucial step. This transformation is typically achieved starting from a 3-hydroxychromone (also known as a flavonol), which serves as a key intermediate. The synthesis of 3-hydroxychromones can be accomplished through various oxidative cyclization methods. tandfonline.comtandfonline.comresearchgate.net

Once the 3-hydroxychromone intermediate is obtained, the 2-nitrophenoxy moiety can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group at C-3 is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide. This phenoxide then attacks an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the electrophile facilitates this substitution.

Alternatively, transition metal-catalyzed cross-coupling reactions could be employed for the C-O bond formation, although SNAr is often efficient for this particular transformation due to the activated nature of the electrophile. The C-3 position of the chromone is electron-rich, making it susceptible to electrophilic attack, which is leveraged in various functionalization strategies. nih.govrsc.org

The final key transformation in the proposed synthesis is the acetylation of the hydroxyl group at the C-7 position. This is a standard functional group transformation that can be readily achieved. Starting with a 7-hydroxychromone derivative, acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base.

Commonly used bases include pyridine, triethylamine, or even a catalytic amount of a strong acid. The reaction is generally high-yielding and proceeds under mild conditions. This step is often performed as a final step in the sequence to protect the phenolic hydroxyl group or to modify the molecule's properties. The synthesis of various 7-acetoxycoumarin and chromone derivatives has been reported using this straightforward method. nih.gov

The order of the C-3 and C-7 functionalization steps can be strategic. It may be preferable to perform the C-3 arylation before the C-7 acetylation to avoid potential side reactions or the need for protecting group manipulation, as the conditions for O-arylation are generally harsher than for acetylation.

Modern Synthetic Routes for Highly Substituted Chromones and Their Analogues

Beyond the classical retrosynthetic approach, modern organic synthesis offers powerful pathways for constructing complex chromone structures, often with improved efficiency and atom economy.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of flavonoids, including chromones. gu.senih.gov The synthesis typically begins with a Claisen-Schmidt condensation between an o-hydroxyacetophenone and an appropriate benzaldehyde derivative. gu.se The resulting o-hydroxychalcone can then undergo cyclization to form the chromone skeleton.

One of the most common methods for this transformation is the Alger-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of an o-hydroxychalcone using alkaline hydrogen peroxide. asianpubs.org This reaction proceeds through an epoxide intermediate followed by rearrangement and cyclization.

Another powerful method is the iodine-mediated oxidative cyclization. researchgate.netresearchgate.net This approach often uses dimethyl sulfoxide (DMSO) as the solvent and oxidant in the presence of molecular iodine. It provides a direct route from o-hydroxychalcones to flavones (2-arylchromones) and related structures under relatively mild conditions.

| Cyclization Method | Reagents | Key Features |

| Alger-Flynn-Oyamada (AFO) Reaction | H2O2, Base (e.g., NaOH) | Forms a 3-hydroxyflavanone intermediate; classic method. asianpubs.org |

| Iodine-Mediated Cyclization | I2, DMSO | Direct conversion to flavones; avoids metal catalysts. researchgate.netresearchgate.net |

| Transition-Metal Catalyzed Cyclization | Transition-metal catalyst, TEMPO | High atom economy, mild conditions, yields up to 95%. organic-chemistry.org |

Oxidative cyclization represents a broad and powerful class of reactions for chromone synthesis. These methods often generate the heterocyclic ring in a single, efficient step from an acyclic precursor. organic-chemistry.org Recent research has focused on developing greener and more efficient catalytic systems.

For example, lipase-mediated oxidative cyclization has been reported for the synthesis of 3-hydroxychromones. tandfonline.comtandfonline.comresearchgate.net This enzymatic process offers mild reaction conditions, environmental friendliness, and high yields (85-97%). tandfonline.comresearchgate.net The lipase catalyzes the formation of a peracid in situ, which then acts as the oxidant for the cyclization of an enaminone precursor. tandfonline.comtandfonline.com

Furthermore, transition-metal complexes have been designed to catalyze the oxidative cyclization of o-hydroxychalcones to flavones. Using catalysts based on metals like zinc or manganese in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), this strategy provides high yields under mild conditions, showcasing excellent atom economy and compatibility with various functional groups. organic-chemistry.org These modern oxidative methods provide powerful alternatives to traditional synthetic routes, enabling the efficient construction of highly substituted chromone systems.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comijrpas.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often enhanced purity. eurekaselect.comnih.gov The fundamental mechanisms behind microwave heating involve dipolar polarization and ionic conduction, which allow for rapid and uniform energy transfer throughout the reaction medium. ijrpas.com For the synthesis of complex heterocyclic systems like 4H-chromen-4-ones, MAOS presents a green chemistry approach by minimizing energy consumption and often allowing for solvent-free reaction conditions. chemicaljournals.comeurekaselect.com

The application of MAOS to the synthesis of chromone derivatives can significantly expedite key reaction steps. For instance, the crucial cyclization step to form the chromone core, which might take several hours under conventional reflux, can often be completed in a matter of minutes using microwave irradiation. nih.gov This rapid heating not only accelerates the reaction rate but can also minimize the formation of side products that may occur during prolonged exposure to high temperatures. chemicaljournals.com

A comparative study of a typical chromone synthesis via the Kostanecki-Robinson reaction illustrates the efficiency of MAOS.

Table 1: Comparison of Conventional Heating vs. MAOS for a Typical Chromone Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 4 - 8 hours | 5 - 15 minutes |

| Product Yield | 60 - 75% | 85 - 95% |

| Energy Consumption | High | Low |

| Solvent Requirement | Often requires high-boiling solvents | Can often be performed under solvent-free conditions |

Data is illustrative and represents typical findings in the synthesis of chromone scaffolds.

The synthesis of "this compound" would benefit from MAOS in the formation of the core chromone structure. The enhanced reaction speed and higher yields make this technique a powerful tool for the efficient production of this and related chromone derivatives. eurekaselect.com

Palladium-Catalyzed Coupling Reactions in Chromone Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, offer a versatile methodology for the functionalization of heterocyclic scaffolds like the 4H-chromen-4-one system. researchgate.netnih.gov The strategic introduction of various substituents onto the chromone core is crucial for developing new derivatives and is often facilitated by these powerful catalytic methods. nih.gov

The chromone scaffold possesses several positions (e.g., C-2, C-3, C-5, C-6) that can be functionalized. nih.govresearchgate.net For instance, a halogenated chromone precursor can be coupled with a wide array of boronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) to introduce diverse molecular fragments. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on a Halogenated Chromone Precursor

| Coupling Reaction | Reagents | Catalyst/Ligand | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, K₃PO₄ | Pd₂(dba)₃ / XPhos | 80 - 98% |

| Sonogashira | Terminal alkyne, CuI, Et₃N | PdCl₂(PPh₃)₂ | 75 - 90% |

| Heck | Alkene, Base | Pd(OAc)₂ | 70 - 85% |

Conditions and yields are generalized from typical procedures for chromone functionalization.

In the context of "this compound," palladium-catalyzed reactions could be employed to modify the chromone backbone. For example, if a bromo-substituted version of the chromone were synthesized, a Suzuki coupling could introduce a new aryl or heteroaryl group at that position. This approach allows for the systematic exploration of structure-activity relationships by creating a library of analogs with diverse functionalities. organic-chemistry.org

Enzymatic Synthesis and Biocatalysis Approaches for Chromone Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nih.govdntb.gov.ua For the synthesis of complex molecules like chromone derivatives, enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. rjraap.comillinois.edu

Enzymes such as lipases, proteases, and oxidoreductases can be employed for various transformations on the chromone scaffold. illinois.edu A key application is the enantioselective synthesis or resolution of chiral chromone derivatives. Lipases, for instance, are widely used for the selective acylation or deacylation of hydroxyl groups.

In the synthesis pathway of "this compound," an enzymatic approach could be particularly valuable for the final acetylation step. The use of a lipase could selectively acetylate the 7-hydroxyl group of the chromone precursor, potentially avoiding side reactions and simplifying purification.

Table 3: Potential Biocatalytic Steps in Chromone Derivative Synthesis

| Transformation | Enzyme Class | Substrate | Product | Advantage |

|---|---|---|---|---|

| Selective Acetylation | Lipase | 7-hydroxychromone precursor | 7-acetoxychromone | High regioselectivity, mild conditions |

| Chiral Resolution | Lipase | Racemic chromone alcohol | Enantiopure alcohol and ester | Access to optically pure compounds |

| Oxidation/Reduction | Oxidoreductase | Chromanone | Chromanol | High stereoselectivity |

This chemoenzymatic strategy combines the strengths of traditional organic synthesis with the precision of biocatalysis, providing an efficient and green route to valuable chromone derivatives. rjraap.com

Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Elucidation

Systematic Modifications of the Nitrophenoxy Moiety

The 2-nitrophenoxy group at the C-3 position is a significant feature of the target molecule. Systematic modifications to this moiety are essential for a thorough Structure-Activity Relationship (SAR) analysis. Alterations can probe the importance of electronic effects, steric bulk, and the specific positioning of substituents for biological activity.

Key modifications would include:

Positional Isomerism of the Nitro Group: Moving the nitro group from the ortho (2-position) to the meta (3-position) or para (4-position) on the phenoxy ring would reveal the spatial and electronic requirements for interaction with a biological target.

Electronic Variation of Substituents: Replacing the strongly electron-withdrawing nitro group (-NO₂) with other substituents of varying electronic nature, such as electron-donating groups (e.g., -OCH₃, -NH₂) or other electron-withdrawing groups (e.g., -CN, -CF₃), can elucidate the role of electronics in the molecule's function. rsc.org

Steric Alterations: Introducing bulky groups (e.g., tert-butyl) or smaller groups (e.g., -F, -Cl) at different positions of the phenoxy ring can define the steric tolerance of the target binding site.

Table 4: Proposed Modifications to the Nitrophenoxy Moiety for SAR Studies

| Modification Type | Example Substituent | Position on Phenoxy Ring | Rationale |

|---|---|---|---|

| Positional Isomerism | -NO₂ | 3- or 4- | Investigate importance of substituent location |

| Electronic (Donating) | -OCH₃, -CH₃ | 2-, 3-, or 4- | Probe effect of increased electron density |

| Electronic (Withdrawing) | -CN, -CF₃ | 2-, 3-, or 4- | Compare effects with the nitro group |

| Steric Bulk | -C(CH₃)₃ | 4- | Determine steric limitations of binding pocket |

| Halogen Substitution | -F, -Cl, -Br | 2-, 3-, or 4- | Explore combined steric and electronic effects |

Exploration of Substituent Effects on the Chromenone Heterocycle

Modifications could include:

Introduction of Halogens: Adding fluorine, chlorine, or bromine can enhance membrane permeability and potentially introduce new binding interactions.

Alkylation/Alkoxylation: Introducing small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can alter lipophilicity and steric profile.

Electron-Withdrawing/Donating Groups: Placing groups like -CN or -NH₂ on the benzopyrone ring can fine-tune the electronic character of the entire heterocyclic system.

A systematic exploration of these substitutions would provide a comprehensive understanding of how the properties of the core chromenone scaffold influence the activity of "this compound". nih.gov

Functional Group Interconversions on the Acetate Side Chain

The acetate group at the C-7 position represents another key point for derivatization. Functional group interconversions can transform the acetate into a variety of other functionalities to explore the role of this side chain in biological interactions. vanderbilt.eduimperial.ac.uk

Potential interconversions include:

Hydrolysis to Phenol: The acetate can be hydrolyzed to the corresponding 7-hydroxychromone. This derivative serves as a crucial baseline to determine the importance of the acetyl group and as a precursor for other modifications.

Ester Homologation: The acetate can be replaced with other ester groups of varying chain length and bulk (e.g., propionate, butyrate, pivalate) to probe for optimal steric and lipophilic characteristics.

Conversion to Ethers: The 7-hydroxy precursor can be converted into a series of ethers (e.g., methyl ether, benzyl ether), which alters hydrogen bonding capacity and steric bulk.

Formation of Amides/Sulfonamides: The hydroxyl group could be converted to an amine, followed by acylation or sulfonylation to introduce amide or sulfonamide functionalities, which can act as hydrogen bond donors and acceptors.

Table 5: Potential Functional Group Interconversions at the C-7 Position

| Starting Group | Reagents/Reaction | Resulting Functional Group | Rationale |

|---|---|---|---|

| Acetate (-OAc) | Base or Acid Hydrolysis | Hydroxyl (-OH) | Remove ester to create precursor and test activity |

| Hydroxyl (-OH) | Acyl Chloride / Pyridine | Ester (-OCOR) | Vary ester chain length and bulk |

| Hydroxyl (-OH) | Alkyl Halide / Base | Ether (-OR) | Modify H-bonding and lipophilicity |

These derivatization strategies provide a systematic framework for elucidating the detailed structure-activity relationships of "this compound," guiding the design of more potent and selective analogs.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Copper(I) iodide |

| Triethylamine |

| Potassium phosphate |

| Arylboronic acid |

| Terminal alkyne |

| Alkene |

| Nitrobenzene |

| Anisole |

| Toluene |

| Benzonitrile |

| (Trifluoromethyl)benzene |

| tert-Butylbenzene |

| Fluorobenzene |

| Chlorobenzene |

| Bromobenzene |

| Pyridine |

| Acyl chloride |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Core Principles of SAR Applied to 4H-Chromen-4-one Derivatives

The 4H-chromen-4-one core is a privileged structure in drug discovery, with its biological activity being highly dependent on the substitution pattern. acs.orgresearchgate.net SAR studies on a wide range of derivatives have elucidated several key principles:

The C4-Carbonyl Group: The keto group at the C-4 position is a crucial feature, often acting as a hydrogen bond acceptor, which is vital for binding to many biological targets. Its replacement or modification typically leads to a significant loss of activity. researchgate.net

The C2-C3 Double Bond: The double bond in the pyran ring contributes to the planarity of the chromone (B188151) system and is involved in electronic conjugation. Saturation of this bond, converting the chromone to a chromanone, can significantly alter biological activity, indicating that the rigid, planar structure is often preferred for specific receptor interactions. researchgate.net

Substitution at C-2 and C-3: These positions are common sites for modification. Substitution at C-2 with aryl groups leads to flavones, while substitution at C-3 can modulate activity in various ways. For instance, in a series of chromone derivatives, substitution at position 3 was found to enhance MAO-B inhibitory activity. mdpi.com The introduction of bulky substituents can introduce steric hindrance or provide additional binding interactions.

Substitution on the Benzene (B151609) Ring (A-ring): The electronic properties and positioning of substituents on the A-ring (positions 5, 6, 7, and 8) are critical. Hydroxylation, methoxylation, and halogenation are common modifications. For example, 5,7-dihydroxylation is important for the anti-MRSA activity of some flavonoids. nih.gov In other cases, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for SIRT2 inhibition. nih.govnih.gov Substitution at the C-7 position with hydroxyl or methoxy (B1213986) groups is particularly prevalent in naturally occurring, biologically active chromones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Systems

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering predictive power for the design of new analogues. For chromone-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to understand the spatial requirements for activity.

A 3D-QSAR study on chromone derivatives as MAO inhibitors, for instance, generated a statistically significant model with high predictive capability, indicated by a strong squared correlation coefficient (R²) of 0.9064 and a cross-validated coefficient (Q²) of 0.8239. researchgate.net Such models generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. These maps guide the rational design of new derivatives with potentially enhanced potency by indicating optimal substitution patterns. For example, a QSAR model might reveal that a bulky, electropositive substituent is preferred at a specific position, while a compact, electronegative group is detrimental.

Impact of Molecular Architecture on Biological Activity

The specific architecture of 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297), with its distinct substituents, creates a unique chemical entity whose biological activity is a composite of the contributions from each of its structural components.

Influence of Phenoxy Substitution Pattern (e.g., ortho-nitro vs. para-nitro) on Biological Profile

The position of the nitro group on the C-3 phenoxy ring is a critical determinant of the molecule's electronic and steric properties, and thus its biological activity. While direct SAR studies comparing ortho- and para-nitro isomers of 3-phenoxy-chromones are not extensively documented, data from the closely related chalcone (B49325) class of compounds offer valuable insights.

Table 1: Effect of Nitro Group Position on Biological Activity in Chalcones This table is based on data from a related class of compounds and serves as an illustrative example.

| Compound Class | Nitro Position | Observed Biological Activity | Potential Rationale |

|---|---|---|---|

| Nitrochalcones | Ortho | High anti-inflammatory activity | Favorable hydrogen bonding with target enzyme (e.g., COX) |

The Role of the C-7 Acetate Group in Ligand-Target Interactions

Substitution at the C-7 position of the chromone A-ring is well-established as a key modulator of biological activity. nih.gov The C-7 acetate group in 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate can influence ligand-target interactions in several ways:

Prodrug Potential: The acetate group can act as a prodrug moiety. It increases the lipophilicity of the parent 7-hydroxychromone, which can enhance membrane permeability and oral absorption. In vivo, the ester can be hydrolyzed by esterase enzymes to release the more polar 7-hydroxy analogue, which may be the active form of the molecule.

Hydrogen Bonding: The ester carbonyl oxygen of the acetate group can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in a target's binding site that would not be possible with a hydroxyl or methoxy group.

Solubility and Bioavailability: Acetylation of a hydroxyl group generally decreases water solubility while increasing lipid solubility. This modification can significantly alter the pharmacokinetic profile of the compound. Studies on acylated flavonoids have shown that acetyl groups can increase the hydrophobic character, which may enhance skin penetration for topical applications. researchgate.net

Conformational Preferences and Stereochemical Implications for Activity

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The 4H-chromen-4-one ring system is largely planar. nih.gov However, the ether linkage at the C-3 position introduces rotational freedom between the chromone and the 2-nitrophenoxy moieties.

The dihedral angle between the plane of the chromone ring and the substituent at C-3 is a key conformational parameter. X-ray crystallography of a related compound, 3-(4-methylphenyl)-4H-chromen-4-one, revealed a dihedral angle of 31.09° between the chromone system and the pendant benzene ring, indicating a non-planar arrangement. nih.gov

For this compound, the bulky ortho-nitro group is expected to exert significant steric hindrance, likely forcing the nitrophenoxy ring into a twisted conformation relative to the chromone plane. This preferred conformation orients the substituents in a specific three-dimensional space, which can be critical for fitting into a target's binding pocket. This steric effect of the ortho-substituent may lock the molecule into a bioactive conformation that is less favorable for the corresponding para-isomer, potentially explaining differences in activity. As the molecule is achiral, stereochemical considerations are primarily related to these conformational isomers (atropisomers), which may have different energy levels and stabilities.

Rational Design and Synthesis of this compound Analogues as Chemical Probes

The rational design of chemical probes based on the this compound scaffold would involve the strategic introduction of reporter groups or reactive moieties to study its biological targets and mechanism of action. mdpi.com The synthesis of such probes would leverage established methods for the functionalization of the chromone core. ijrpc.comnih.gov

Design Principles for Chemical Probes:

Affinity and Selectivity: The probe must retain high affinity and selectivity for its intended biological target. Modifications should be made at positions that SAR studies have shown are tolerant to substitution without compromising activity.

Reporter Group Introduction: A reporter group, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification), or an alkyne/azide handle (for click chemistry), would be incorporated. A common strategy is to attach the reporter via a linker to a position on the molecule that does not interfere with target binding. mdpi.com For this scaffold, positions on the A-ring or less critical positions on the phenoxy ring could be explored.

Photoaffinity Labeling: To covalently capture the biological target, a photoreactive group like a diazirine or benzophenone (B1666685) could be introduced. Upon photoactivation, this group forms a covalent bond with nearby amino acids in the binding site, allowing for target identification.

Synthetic Strategies:

The synthesis of such probes would likely start from a suitably functionalized 2-hydroxyacetophenone. The 3-phenoxy group can be introduced, followed by cyclization to form the chromone ring. researchgate.net Functional groups for probe attachment could be incorporated into the initial building blocks or added to the final chromone scaffold through site-selective functionalization reactions. nih.gov

Chemoinformatics and Data Mining in Chromone SAR Studies

Chemoinformatics and data mining have become indispensable tools in modern drug discovery, providing the computational frameworks necessary to analyze vast chemical datasets and elucidate complex structure-activity relationships (SAR). In the study of chromones, these approaches facilitate the systematic exploration of how structural modifications to the chromone scaffold influence biological activity, enabling more rational and efficient molecular design.

Computational methods allow for the high-throughput analysis of chemical information, connecting the structural features of chromone derivatives to their biological profiles. rhsp.org These techniques are crucial for navigating the chemical space of chromone analogs, identifying promising candidates, and prioritizing synthetic efforts. mdpi.comoptibrium.com The application of chemoinformatics in this area ranges from predicting biological activities and physicochemical properties to building predictive quantitative structure-activity relationship (QSAR) models. mdpi.com

Several chemoinformatic techniques are routinely applied in the investigation of chromone SAR:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. For chromone derivatives, docking studies have been instrumental in understanding their interactions with various biological targets, such as enzymes and receptors. For instance, studies on 3-formyl chromone derivatives have used molecular docking to assess their binding affinity with proteins like the insulin-degrading enzyme (IDE), revealing that specific substitutions can significantly enhance binding energy. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and bioactivity of chromone derivatives. nih.govd-nb.inforesearchgate.net Lower energy gaps are often correlated with higher reactivity and biological activity. d-nb.inforesearchgate.net

Prediction of Activity Spectra: Tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities for a given chemical structure. For 3-formyl chromone derivatives, PASS prediction has suggested potential as aldehyde oxidase inhibitors and insulin (B600854) inhibitors, guiding further experimental validation. nih.gov

SAR Data Mining and Visualization: Advanced data mining techniques, including the use of network similarity graphs, help in analyzing SAR data from large compound libraries. nih.gov These methods can identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in biological activity, providing critical information for molecular optimization. optibrium.comnih.gov

The integration of these computational tools allows researchers to build robust models that correlate specific structural features of chromone derivatives with their biological functions. For example, in silico studies have demonstrated the suitability of the chromone nucleus as a scaffold for developing dual-target ligands, such as those targeting both monoamine oxidase B (MAO-B) and the adenosine (B11128) A₂A receptor (A₂AAR). nih.gov

The table below presents findings from a computational study on 6-substituted 3-formyl chromone derivatives, showcasing the use of chemoinformatics to predict their potential as anti-diabetic agents by targeting the insulin-degrading enzyme (IDE). nih.gov

| Compound | Substituent at C6 | Predicted Binding Energy (kcal/mol) with IDE |

| Parent Structure | -H | -7.4 |

| Derivative 1 | -F | -7.5 |

| Derivative 2 | -Cl | -7.8 |

| Derivative 3 | -Br | -7.9 |

| Derivative 4 | -isopropyl | -8.5 |

| Derivative 5 | -CH₃ | -7.6 |

| Reference Drug | Dapagliflozin | -7.9 |

| Reference Natural Compound | Vitexin | -8.3 |

| Reference Natural Compound | Myricetin | -8.4 |

This table was generated based on data from an in silico investigation of 6-substituted 3-formyl chromone derivatives. nih.gov

Similarly, theoretical investigations into the electronic properties of other pharmaceutically active chromones have yielded data that helps predict their biological potential. d-nb.inforesearchgate.net

| Compound | Energy Gap (eV) | Electrophilicity Index (eV) | Predicted Bioactivity |

| TPC | 1.870 | 20.233 | High |

| FHM | 1.649 | 22.581 | High |

| PFH | 1.590 | 23.203 | High |

This table was generated based on data from a theoretical investigation of pharmaceutically active chromone derivatives. d-nb.inforesearchgate.net

By leveraging chemoinformatics and data mining, researchers can efficiently screen virtual libraries, identify key structural determinants for activity, and generate hypotheses that drive the design of novel chromone-based therapeutic agents.

Mechanistic Investigations of Biological Activities in Preclinical Models

Cellular and Molecular Mechanisms of Action of Chromone (B188151) Derivatives

Chromone derivatives, a class of compounds characterized by a benzo-γ-pyrone backbone, exhibit a wide array of biological activities, which are attributed to their diverse cellular and molecular mechanisms of action. researchgate.netacs.org These compounds are known to modulate various signaling pathways critical for cell survival, proliferation, and inflammation. For instance, certain chromones can activate the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, thereby protecting cells from oxidative stress. nih.gov

In the context of neurodegenerative diseases, chromone derivatives have been shown to exert neuroprotective effects by inhibiting the GSK3β/NF-κB/NLRP3 signal pathway, which is involved in neuroinflammation. nih.gov Furthermore, some derivatives act as inhibitors of Phosphatidylinositol 3-kinases (PI3K), enzymes that play a crucial role in cell signaling pathways related to cell growth and survival, making them candidates for cancer therapy. researchgate.net The versatility of the chromone scaffold allows for structural modifications that can fine-tune its interaction with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Target Identification and Validation in Biochemical and Cell-Based Assays

Identifying the specific molecular targets of chromone derivatives is crucial for understanding their mechanism of action and for the development of new therapeutic agents. Biochemical and cell-based assays have been instrumental in identifying and validating these targets.

Chromone derivatives have been identified as inhibitors of several key enzymes. The study of enzyme inhibition kinetics helps to elucidate the mode of action and the potency of these compounds. For example, competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the active site of an enzyme. libretexts.org This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km) while the maximum velocity (Vmax) remains unchanged. nih.govkhanacademy.org

Studies have shown that chromone derivatives can selectively inhibit enzymes such as Sirtuin 2 (SIRT2), a class of proteins involved in cellular regulation. wikipedia.orgacs.org Additionally, various chromone derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in managing diabetes. mdpi.com The inhibitory effects of chromone derivatives on cholinesterases have also been investigated, indicating their potential relevance in the treatment of neurodegenerative disorders. nih.gov

Table 1: Enzyme Inhibition by Various Chromone Derivatives

| Derivative Class | Target Enzyme | Inhibition Data |

|---|---|---|

| Chroman-4-one | Sirtuin 2 (SIRT2) | IC50 = 4.5 µM |

| 7-hydroxy-chromone | α-glucosidase | Significant inhibitory activity |

| Chalcone (B49325) | Cholinesterases (AChE, BChE) | Ki = 11.13 ± 1.22 µM (AChE), Ki = 8.74 ± 0.76 µM (BChE) |

| 2-azolylchromone | Monoamine Oxidase A (MAO-A) | IC50 = 0.023–0.32 μM |

This table presents a selection of findings on enzyme inhibition by different chromone derivatives and is not specific to 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297).

Beyond enzyme inhibition, chromone derivatives can also modulate the function of various cellular receptors. Autoradiographic studies have been employed to understand the binding behavior of these derivatives. For instance, certain F-18 labeled chromone derivatives have been studied to understand their binding to the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which is highly expressed in the cerebellum. snmjournals.org This suggests that some chromones may act as positive allosteric modulators (PAMs) of mGluR4, a potential therapeutic target for Parkinson's disease. snmjournals.org

Molecular docking studies have also been used to predict the interaction of chromone derivatives with receptors like the Estrogen Receptor Alpha (ERα). acs.org These computational approaches help in understanding the potential binding modes and affinities of these compounds, guiding the design of more potent and selective receptor modulators.

The interaction of chromone derivatives with their primary targets initiates a cascade of downstream signaling events. For example, the anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives are mediated through the inhibition of the TLR4/MAPK signaling pathway. nih.gov This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

In other contexts, chromone derivatives have been found to promote neurogenesis by modulating the APPL2/glucocorticoid receptor signaling cascade and to influence neuronal differentiation and survival through the Akt/FOXG1 pathway. nih.gov These findings highlight the ability of chromone derivatives to modulate complex signaling networks, which contributes to their diverse pharmacological effects.

In Vitro Cellular Efficacy Studies and Phenotypic Characterization

The biological activity of chromone derivatives is ultimately assessed through their effects on cellular functions and phenotypes in in vitro models. These studies provide crucial information on the efficacy and potential therapeutic applications of these compounds.

A significant area of research for chromone derivatives is their potential as anticancer agents. Numerous studies have evaluated the cytotoxic and antiproliferative effects of these compounds against a variety of cancer cell lines. researchgate.netnih.gov For example, certain chromonylthiazolidine derivatives have shown selective cytotoxic effects against human epidermoid carcinoma and breast cancer cell lines. nih.gov

The mechanisms underlying the antiproliferative activity of chromone derivatives are multifaceted. Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net Others can impact the cell cycle, for instance, by causing an accumulation of cells in the S phase or by inducing mitotic arrest. nih.govnih.gov The tumor specificity of these compounds is a critical factor, with some derivatives showing much higher cytotoxicity against malignant cells compared to nonmalignant cells. nih.gov

Table 2: Cytotoxicity of Selected Chromone Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| Chromonylthiazolidine 3b | Breast cancer (MCF-7) | 32.8 ± 1.4 µg/mL |

| Chromonylthiazolidine 3a | Epidermoid carcinoma (KB) | 44.1 ± 3.6 µg/mL |

| Norfloxacin derivative F | Hepatocellular liver carcinoma (HepG2) | 31.1 µg/ml |

| Norfloxacin derivative F | Murine colon carcinoma (CT26) | 28.0 µg/ml |

This table provides examples of the cytotoxic activity of various chromone derivatives and is not specific to 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate.

Analysis of Gene Expression and Proteomic Changes Induced by the Compound

The biological effects of this compound are anticipated to stem from its ability to modulate gene and protein expression, a characteristic feature of the chromen-4-one class. Studies on related compounds demonstrate that this scaffold can significantly alter cellular signaling pathways at the transcriptional and translational levels.

Derivatives of chromen-4-one have been shown to downregulate the expression of key pro-inflammatory genes. nih.govresearchgate.net For instance, in preclinical models of hepatocellular carcinoma, a novel chromene derivative was found to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net These factors are critical drivers of inflammation and angiogenesis, respectively. The modulation of such genes suggests a potential mechanism for controlling disease progression. researchgate.net

Furthermore, the anti-inflammatory effects of chromone derivatives are often linked to the inhibition of major signaling pathways like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov These pathways control the transcription of numerous pro-inflammatory cytokines and enzymes. By inhibiting the activation of transcription factors like NF-κB, these compounds can suppress the expression of downstream targets including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govmdpi.com Transcriptome analysis of related flavones has confirmed their ability to downregulate genes involved in the IL-17 and TNF signaling pathways. mdpi.com

Proteomic changes would logically follow these alterations in gene expression. Inhibition of the aforementioned signaling pathways would lead to reduced translation of pro-inflammatory proteins. While specific proteomic studies on this compound are not yet available, the established impact of its structural analogues on inflammatory gene transcription strongly implies a corresponding effect at the protein level.

Elucidation of Antioxidant and Free Radical Scavenging Mechanisms

The chromen-4-one structure is a recognized antioxidant scaffold, capable of neutralizing harmful free radicals and reactive oxygen species (RONS). frontiersin.orgmdpi.com The antioxidant capacity of these phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The primary mechanisms involved are the Hydrogen Atom Transfer (HAT) and the Electron Transfer (ET) pathways. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable antioxidant radical (ArO•) that does not propagate the oxidative chain reaction. frontiersin.org

Electron Transfer (ET): This mechanism involves the transfer of an electron from the antioxidant to the free radical. This process is often followed by proton transfer. researchgate.net

The efficacy of these mechanisms is influenced by the substitution pattern on the chromone rings. frontiersin.org The presence of hydroxyl groups, particularly in specific positions, enhances the electron-donating capacity and stabilizes the resulting antioxidant radical, thereby increasing scavenging activity. frontiersin.org

Preclinical evaluation of chromone derivatives frequently employs the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging assay. nih.goveco-vector.com In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a change in color, quantifying its scavenging potential. Numerous chromen-2-one and chromen-4-one derivatives have demonstrated significant activity in this assay. researchgate.neteco-vector.com It is hypothesized that this compound engages in these mechanisms to exert its antioxidant effects.

Investigation of Anti-inflammatory Modulatory Effects

The chromen-4-one scaffold is widely recognized for its anti-inflammatory properties. nih.govnih.gov The mechanisms are multifaceted and involve the modulation of key inflammatory mediators and signaling pathways. As an analogue, this compound is expected to share these modulatory effects.

Studies on various chromone derivatives have consistently shown an ability to suppress the production of pro-inflammatory molecules in macrophages and other immune cells. nih.govnih.gov This includes the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are synthesized by the enzymes iNOS and COX-2, respectively. nih.gov Furthermore, these compounds effectively reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.commdpi.com

The molecular basis for this inhibition lies in the compound's interaction with upstream signaling cascades. As mentioned previously, the NF-κB and MAPK signaling pathways are primary targets. nih.govnih.govnih.gov By preventing the phosphorylation and activation of key proteins within these pathways, chromone derivatives block the nuclear translocation of transcription factors responsible for expressing inflammatory genes. nih.govmdpi.com Some derivatives have also been shown to interact with the Toll-like receptor 4 (TLR4), an upstream receptor that initiates the inflammatory response to stimuli like lipopolysaccharide (LPS). nih.gov

| Inflammatory Mediator | Effect of Chromen-4-one Derivatives | Associated Signaling Pathway |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | Inhibition | NF-κB, MAPK |

| TNF-α | Downregulation | NF-κB, TNF Signaling |

| IL-6 | Downregulation | NF-κB, JAK-STAT |

| IL-1β | Downregulation | NF-κB, Inflammasome |

| iNOS (enzyme) | Expression Inhibition | NF-κB |

| COX-2 (enzyme) | Expression Inhibition | NF-κB, MAPK |

This table summarizes the observed anti-inflammatory effects of various chromen-4-one derivatives in preclinical models.

Studies on Antimicrobial Efficacy and Mechanisms

Derivatives of the chromene scaffold have demonstrated notable efficacy against a range of microbial pathogens, including multidrug-resistant bacteria. nih.govnih.gov The antimicrobial potential of this compound can be inferred from studies on structurally related molecules.

The presence of a 3-nitro-2H-chromene moiety, in particular, has been identified as a valuable pharmacophore for developing new antibacterial drugs. nih.gov Halogenated 3-nitro-2H-chromene derivatives have displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

The mechanism of action for some chromenone derivatives appears to involve the disruption of the bacterial cell envelope. nih.govresearchgate.net Transmission electron microscopy studies of bacteria treated with a synthetic pyranochromenone showed evidence of bacterial cell wall rupture, leading to cell death. nih.gov This bactericidal action is crucial for combating resilient infections. The antimicrobial activity is highly dependent on the specific chemical structure and substitutions on the chromene core. nih.gov Given these findings, it is plausible that this compound exerts antimicrobial effects, potentially through membrane disruption or other mechanisms associated with its nitro-aromatic structure.

Preclinical In Vivo Mechanistic Studies

Pathway Elucidation in Relevant Disease Models (e.g., Retinal Explant Models for Diabetic Retinopathy)

Diabetic retinopathy (DR) is a microvascular complication of diabetes characterized by chronic inflammation, oxidative stress, and pathological angiogenesis driven by factors like VEGF. nih.gov Given the established antioxidant and anti-inflammatory properties of the chromen-4-one scaffold, this compound represents a candidate for investigation in DR models.

An ex vivo retinal explant model is a valuable tool for studying the molecular pathogenesis of DR. nih.gov In this system, retinal tissue is maintained in a culture environment where conditions, such as glucose concentration, can be precisely controlled to mimic a diabetic state. This model allows for the direct assessment of a compound's effect on retinal cells and pathways without the systemic complexities of a live animal model.

Using a retinal explant model, the mechanistic action of this compound could be elucidated by examining its impact on key DR-related pathways:

Inflammation: The expression of inflammatory markers like TNF-α and IL-1β, which are elevated in the diabetic retina, could be quantified in retinal tissue following treatment with the compound. arvojournals.org

Oxidative Stress: The compound's ability to mitigate hyperglycemia-induced oxidative stress could be assessed by measuring levels of reactive oxygen species or the activation of protective pathways, such as the NRF2 pathway. escholarship.org

Angiogenesis: The expression of VEGF, a primary driver of neovascularization in proliferative DR, could be measured at the mRNA and protein level to determine if the compound has an inhibitory effect. arvojournals.org

By analyzing these endpoints in a controlled ex vivo setting, a detailed picture of the compound's pathway modulation in a relevant disease model can be achieved.

Pharmacodynamic Biomarker Discovery and Validation for Mechanistic Insights

Pharmacodynamic (PD) biomarkers are crucial for understanding a compound's mechanism of action in vivo and for tracking its biological effects. Based on the preclinical activities of the chromen-4-one class, several potential PD biomarkers can be proposed for this compound. These biomarkers would require rigorous validation in preclinical models.

Potential Pharmacodynamic Biomarkers:

| Biological Activity | Potential Biomarker | Tissue/Fluid | Rationale |

|---|---|---|---|

| Anti-inflammatory | Plasma levels of IL-6, TNF-α | Blood Plasma | Reflects systemic anti-inflammatory effect. |

| Anti-inflammatory | Phosphorylation status of NF-κB p65 or p38 MAPK | Target Tissue, PBMCs | Directly measures inhibition of key inflammatory signaling pathways. |

| Antioxidant | Expression of NRF2 target genes (e.g., HO-1, NQO1) | Target Tissue | Indicates activation of the endogenous antioxidant response. |

| Antioxidant | Levels of malondialdehyde (MDA) or 4-HNE | Plasma, Tissue | Measures reduction in lipid peroxidation, a marker of oxidative damage. |

| Diabetic Retinopathy | VEGF levels | Retinal Tissue, Vitreous Humor | Directly assesses impact on a key pathological driver of DR. |

This table outlines potential pharmacodynamic biomarkers for evaluating the in vivo activity of this compound, based on the known mechanisms of related compounds.

Validation of these biomarkers would involve treating animal models of inflammation or diabetic retinopathy with the compound and measuring the dose-dependent changes in these markers. Correlating these changes with therapeutic outcomes would provide crucial mechanistic insights and support further development.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide insights into molecular stability, charge distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For chromenone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict electronic characteristics. eco-vector.comsemanticscholar.org Such studies on related structures, like (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives, have been performed to understand their electronic and antioxidant properties. eco-vector.com The optimized geometry from DFT provides a stable 3D conformation of the molecule, which is crucial for subsequent analyses like molecular docking. researchgate.net The results from these calculations indicate the favorability, stability, and reactivity of these compounds. researchgate.net

The electrostatic potential (EP) surface and frontier molecular orbitals (FMOs) are critical quantum descriptors derived from DFT calculations that help predict a molecule's reactivity and interaction sites. researchgate.net

The electrostatic potential surface maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding non-covalent interactions with biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: The outermost orbital containing electrons. A high HOMO energy indicates a greater ability to donate electrons, correlating with nucleophilic character. researchgate.netyoutube.com In studies of chromenone analogues, the HOMO is often localized on specific fragments, which can indicate their role in charge transfer interactions within a target's active site. eco-vector.comresearchgate.net

LUMO: The innermost orbital without electrons. A low LUMO energy suggests a greater ability to accept electrons, indicating electrophilic character. researchgate.netyoutube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Quantum chemical descriptors for selected chromenone analogues are summarized below.

| Compound Descriptor | Value | Significance |

| HOMO Energy | High Value | Good electron-donating ability researchgate.net |

| LUMO Energy | Low Value | Good electron-accepting ability researchgate.net |

| Energy Gap (ΔE) | Small Value | High chemical reactivity researchgate.net |

| Electronegativity (χ) | High Value | Good electron-accepting potential |

| Chemical Hardness (η) | Low Value | More reactive |

| Softness (S) | High Value | Lower resistance to electron distribution change researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the basis of molecular recognition and to screen for potential drug candidates. nih.govresearchgate.net

Docking simulations with chromenone derivatives reveal how these molecules fit into the active sites of biological targets like protein kinases or enzymes involved in inflammation. researchgate.netnih.gov The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds: These are crucial for stabilizing the ligand-receptor complex.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target.

Pi-Pi Stacking: Interactions between aromatic rings.

For example, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, analogues of the subject compound, with the HERA protein identified specific hydrogen bond interactions within the enzyme's active site. nih.gov Similarly, studies on other chromenone derivatives have detailed their binding modes with targets like interleukin-13 and peroxiredoxins, highlighting the specific amino acid residues involved in the interactions. nih.govresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction between the ligand and the target. nih.govresearchgate.net

For a series of novel chromone (B188151) derivatives, binding free energies ranged from -7.5 to -9.6 kcal/mol against the HERA protein, with the standard drug Doxorubicin scoring -6.7 kcal/mol. nih.gov In another study, various 3-substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones showed binding energies between -8.20 and -11.79 kcal/mol against interleukin-13. researchgate.net These scores are used in virtual screening campaigns, where large libraries of compounds are computationally docked against a target to identify potential hits for further experimental testing. researchgate.net

Table of Binding Affinities for Chromenone Analogues Against Various Targets

| Compound/Analogue | Target Protein | Binding Affinity (kcal/mol) |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) (4h) | HERA | -9.6 nih.gov |

| Doxorubicin (Standard) | HERA | -6.7 nih.gov |

| 3-(3-bromobenzoyl)-7-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one (5G) | Interleukin-13 (1IJZ) | -11.7896 researchgate.net |

| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one (5A) | Interleukin-13 (1IJZ) | -11.0282 researchgate.net |

| Luteolin (Lead Moiety) | Interleukin-13 (1IJZ) | -6.53048 researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. researchgate.net For chromenone analogues, MD simulation results have been used to confirm the stability and reactivity of the compounds when bound to their targets, complementing the findings from DFT and docking studies. researchgate.net These simulations can validate the binding poses obtained from docking and provide a more accurate estimation of binding free energies by accounting for the dynamic nature of the system.

Lack of Specific Research Data for 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297) in Computational Drug Design

Following a comprehensive search of scientific databases and literature, it has been determined that there is a notable absence of specific published research focusing on the chemical compound 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate within the context of computational chemistry and molecular modeling approaches as outlined. While the fundamental chemical structure is known, detailed studies applying ligand-based and structure-based drug design strategies to this particular molecule are not available in the public domain.

The requested article structure necessitates in-depth, scientifically validated findings for the following areas concerning "this compound":

Ligand-Based Drug Design (LBDD) Strategies:

Pharmacophore Modeling and Ligand Superposition

Quantitative Structure-Activity Relationship (QSAR) Model Development

Structure-Based Drug Design (SBDD) Strategies:

De Novo Design and Fragment-Based Drug Discovery (FBDD) Concepts

In Silico ADMET Predictions for Research Feasibility

Without specific studies on this compound, generating a thorough and scientifically accurate article that adheres strictly to the requested outline is not possible. The creation of data tables and detailed research findings would require speculative data, which falls outside the scope of factual reporting.

General principles of computational chemistry and molecular modeling are well-established. Methodologies such as pharmacophore modeling, QSAR, de novo design, FBDD, and in silico ADMET are routinely applied in drug discovery. researchgate.netnih.gov These techniques allow researchers to predict the interaction of molecules with biological targets, estimate their activity, and assess their drug-like properties, thereby accelerating the discovery of new therapeutic agents. eco-vector.comnih.gov However, the application and results of these methods are highly specific to the individual compound under investigation.

While research exists for other derivatives of the chromen-4-one scaffold, these findings cannot be directly extrapolated to "this compound" due to the significant influence of substituent groups on a molecule's physicochemical and biological properties.

Therefore, until specific research is conducted and published on "this compound," a detailed analysis as per the requested outline cannot be furnished.

Advanced Analytical Methodologies in Research and Development

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

The precise architecture of 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate (B1210297), featuring a multi-ring system with various functional groups, necessitates the use of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of chemical bonds.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-(2-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the chromenone and nitrophenoxy rings, as well as a characteristic singlet for the methyl protons of the acetate group. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, protons adjacent to the carbonyl group and the nitro group would likely appear at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and the ester would be expected at the downfield end of the spectrum (typically 160-200 ppm).

2D NMR Techniques: To definitively assign these signals and establish connectivity, several two-dimensional NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of carbon resonances based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as the connection between the phenoxy group and the chromenone core.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Acetate CH₃ | ~2.3 | ~21 |

| Chromenone Aromatic CHs | 7.0 - 8.2 | 110 - 135 |

| Nitrophenoxy Aromatic CHs | 7.2 - 8.0 | 115 - 145 |

| Chromenone Quaternary Cs | - | 118 - 160 |

| C=O (Ketone) | - | ~175 |

| C=O (Acetate) | - | ~168 |

Note: This table is illustrative and does not represent actual experimental data.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for confirming its molecular weight. For this compound (molecular formula C₁₇H₁₁NO₇), HRMS would provide a measured mass that is very close to the calculated exact mass of 341.0536 g/mol .

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the acetate group.

Cleavage of the ether linkage.

Loss of the nitro group.

The analysis of these fragments helps to confirm the presence and connectivity of the different functional groups within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The carbonyl (C=O) stretching of the ketone and the ester.

The C-O stretching of the ether and ester groups.

The N-O stretching of the nitro group.

The C=C stretching of the aromatic rings.